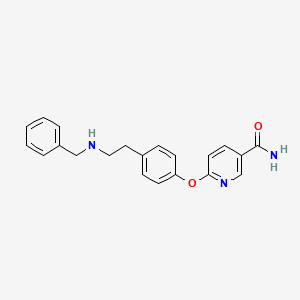
6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide
Cat. No. B1461729
M. Wt: 347.4 g/mol
InChI Key: FCDWJNPFPYAKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381719B2
Procedure details


Add 6-chloronicotinamide (7.03 g, 44.90 mmol) to a stirred solution of 4-(2-benzylamino-ethyl)-phenol (10.10 g, 44.43 mmol), potassium carbonate (15.35 g, 111.1 mmol), dimethylacetamide (138 mL), and isooctane (16 mL). Using a Dean-Stark trap, heat the reaction to reflux under nitrogen for 6 h. Cool the reaction mixtures to room temperature, filter off the solids, and concentrate most of the solvent off on a rotary evaporator. Take the residue up in ethyl acetate (200 mL) and add 1N hydrochloric acid (200 mL). Stir for 15 minutes and filter off the precipitate washing with ethyl acetate. Dissolve the solid in 400 mL of boiling 1:1 methanol/water. To this solution add 5N sodium hydroxide (35 mL) and allow the solution to cool to room temperature. Filter and wash with water to yield 19.74 g (83%) of 6-[4-(2-benzylamino-ethyl)-phenoxy]-nicotinamide: mass spectrum (ion spray): m/z=348.1 (M+1); 1H NMR (CDCl3): 8.58 (d, 1H), 8.15 (dd, 1H), 7.34-7.24 (m, 7H), 7.06 (d, 2H), 6.93 (d, 1H), 6.08 (br s, 2H), 3.82 (s, 2H), 2.92 (t, 2H), 2.84 (t, 2H), 1.33 (br s, 1H).





Yield
83%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>C(CC(C)(C)C)(C)C>[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][C:2]2[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)=[CH:23][CH:22]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.03 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
15.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
138 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen for 6 h
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
mixtures to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter off the solids
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate most of the solvent off on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add 1N hydrochloric acid (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter off the precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the solid in 400 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution add 5N sodium hydroxide (35 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with water
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)NCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.74 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
